Insulin lispro is a rapid-acting insulin analog that plays a crucial role in the management of diabetes mellitus by facilitating glucose uptake in tissues. It was developed to provide a faster onset and shorter duration of action compared to regular human insulin, making it particularly useful for controlling postprandial blood glucose levels. The chemical structure of insulin lispro differs from that of human insulin by the reversal of the amino acids proline and lysine at positions B28 and B29, which enhances its pharmacokinetic profile.
Insulin lispro is produced using recombinant DNA technology, primarily through the expression of modified genes in Escherichia coli. This method allows for the efficient production of the protein in a form that can be purified and formulated for therapeutic use. The production process involves fermentation, purification, and formulation steps to ensure that the final product meets regulatory standards for safety and efficacy.
Insulin lispro is classified as a rapid-acting insulin analog. It is categorized under the broader class of insulin preparations used in diabetes management, which includes long-acting and intermediate-acting insulins as well. Its rapid action is beneficial for controlling blood glucose spikes that occur after meals.
The synthesis of insulin lispro can be achieved through several methodologies, including:
The recombinant production typically involves:
Insulin lispro has a molecular formula of C257H383N65O77S6 and a molecular weight of approximately 5,733 Da. Its structure consists of two peptide chains (A and B) linked by disulfide bonds, with specific modifications at the B-chain positions 28 and 29.
Insulin lispro undergoes various biochemical reactions upon administration:
The binding affinity of insulin lispro to its receptor is similar to that of human insulin, but its rapid action results from its altered structure which reduces self-aggregation, allowing for quicker absorption into the bloodstream .
The mechanism of action for insulin lispro involves:
Studies have shown that insulin lispro maintains its stability over time when stored properly, with minimal degradation observed under recommended conditions .
Insulin lispro is primarily used in clinical settings for:
CAS No.: 13859-65-9
CAS No.: 63800-01-1
CAS No.: 26532-22-9
CAS No.: 990-73-8
CAS No.: 54061-45-9